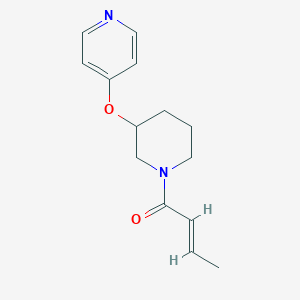

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one

Description

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a pyridin-4-yloxy group and a but-2-en-1-one moiety

Properties

IUPAC Name |

(E)-1-(3-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-4-14(17)16-10-3-5-13(11-16)18-12-6-8-15-9-7-12/h2,4,6-9,13H,3,5,10-11H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABXDZYVRJAHD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with pyridin-4-ol.

Formation of the But-2-en-1-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the but-2-en-1-one moiety to a butan-1-one moiety.

Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been identified as a potential lead compound in the development of new pharmaceuticals, particularly due to its interactions with various biological targets. Its applications include:

- Enzyme Inhibition : The compound exhibits properties that may inhibit specific enzymes, making it valuable in drug design for conditions such as cancer and neurodegenerative diseases.

- Receptor Binding Studies : It can be utilized to study receptor-ligand interactions, providing insights into mechanisms of action for therapeutic agents targeting the central nervous system.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

- Oxidation and Reduction : The but-2-en-1-one moiety allows for oxidation to form ketones or reduction to yield alcohols, facilitating the synthesis of diverse chemical entities.

- Substitution Reactions : The pyridin-4-yloxy group can undergo nucleophilic substitution reactions, enabling further functionalization and modification of the compound.

Research indicates that this compound may exhibit significant biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth through enzyme modulation. |

| Antimicrobial | May possess properties against bacterial and fungal strains. |

| Neuroprotective | Possible effects on neurodegenerative pathways by modulating receptor activity. |

Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (E)-1-(3-(pyridin-3-yloxy)piperidin-1-yl)but-2-en-1-one | Similar structure with pyridin-3-yloxy group | Varies in receptor binding specificity |

| (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)butanone | Lacks double bond in butanone moiety | Different reactivity and stability |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound:

Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant anticancer activity against various cell lines, suggesting its potential as a scaffold for developing new anticancer agents.

Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases revealed that modifications to the piperidine ring enhanced binding affinity, indicating that structural optimization could lead to more potent inhibitors.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(E)-1-(3-(pyridin-3-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a pyridin-3-yloxy group instead of pyridin-4-yloxy.

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-2-one: Similar structure but with a but-2-en-2-one moiety.

Uniqueness

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a but-2-en-1-one moiety. This combination of structural features may confer distinct biological activity and chemical reactivity compared to similar compounds.

Biological Activity

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one, with the CAS number 2035022-86-5, is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a but-2-en-1-one moiety. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 246.30 g/mol. The compound's structure allows for diverse interactions within biological systems, potentially influencing various pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and affecting downstream signaling pathways.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

Case Studies

Several studies have explored the compound's potential therapeutic applications:

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of similar compounds could inhibit AChE effectively, suggesting that this compound might share similar properties, making it a candidate for Alzheimer's disease research .

- Antimicrobial Properties : Research indicated that pyridine derivatives possess antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibitory effects, particularly against Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Research : In vitro studies revealed that the compound could inhibit the growth of specific cancer cell lines. Its mechanism may involve apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-1-(3-(pyridin-3-yloxy)piperidin-1-yl)but-2-en-1-one | Similar structure with pyridin-3-yloxy substitution | Moderate AChE inhibition |

| (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)butanone | Different carbon chain length | Exhibited anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.